Opanixil vs. Imanixil: Structural Divergence and Functional Orthogonality in Pharmacological Targeting
Opanixil (N-ethylated carboxamide) and Imanixil (N-H carboxamide) are the closest structural neighbors within the pyrimidine-5-carboxamide class [1], yet their pharmacological classification is entirely divergent. Opanixil is classified by the NLM MeSH system as a potent lipoxygenase inhibitor that also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [2]. In contrast, Imanixil is reported in multiple independent vendor and literature sources as an LDL receptor (LDLR) inducer that inhibits very low-density lipoprotein (VLDL) production and exerts hypocholesterolemic activity . No literature supports Opanixil possessing LDLR-inducing activity, nor does any evidence indicate Imanixil inhibits lipoxygenase. This functional orthogonality, driven solely by the N-ethyl versus N-H substitution, demonstrates that structural similarity does not predict pharmacological equivalence within this chemical series.
| Evidence Dimension | Primary Pharmacological Classification |
|---|---|
| Target Compound Data | Lipoxygenase inhibitor + ancillary carboxylesterase/COX inhibition (MeSH classification) |
| Comparator Or Baseline | Imanixil (CAS 75689-93-9): LDL receptor inducer, VLDL production inhibitor |
| Quantified Difference | Orthogonal primary pharmacology; no shared target annotations |
| Conditions | Literature-based pharmacological classification from NLM MeSH (Opanixil) and vendor documentation (Imanixil) |
Why This Matters
For researchers investigating arachidonic acid metabolism or lipoxygenase pathways, Opanixil's multi-target polypharmacology profile is qualitatively distinct from Imanixil's lipid-regulatory mechanism, making them non-substitutable despite near-identical cores.
- [1] FDA UNII Record for Opanixil (UNII: LS23RPC70H, CAS: 152939-42-9). View Source
- [2] Medical University of Lublin. Opanixil MeSH Concept. Potent lipoxygenase inhibitor; ancillary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, cyclooxygenase. View Source
